Sofosbuvir impurity K

Pharmaceutical Analysis Stereochemistry Quality Control

Ensure accurate Sofosbuvir impurity profiling with this stereochemically defined reference standard, essential for HPLC system suitability and ICH-compliant batch release.

Molecular Formula C22H29ClN3O9P
Molecular Weight 545.9 g/mol
Cat. No. B1494584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity K
Molecular FormulaC22H29ClN3O9P
Molecular Weight545.9 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
InChIInChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1
InChIKeySFPFZQKYPOWCSI-IAAJYNJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity K: Stereochemical Baseline for Quality Control


Sofosbuvir impurity K (CAS 1496552-51-2) is a stereochemically defined diastereoisomer of the blockbuster antiviral agent Sofosbuvir (PSI-7977) . Its molecular formula is C22H29ClN3O9P, with a molecular weight of 545.91 g/mol . As a process-related impurity of a nucleotide analog HCV NS5B polymerase inhibitor, its primary utility lies not in direct biological activity, but as a critical reference standard for ensuring the purity, safety, and efficacy of Sofosbuvir active pharmaceutical ingredients (APIs) and finished dosage forms, as mandated by ICH Q3A guidelines [1].

Reference Type Stereochemically defined diastereoisomer impurity standard Specific 4′-chloro furanose configuration
Primary Workflow HPLC / LC-MS method development and system suitability ICH Q2(R1) & Q3A impurity profiling
Regulatory Context ANDA impurity control and stability-indicating method validation Supports pharmaceutical equivalence demonstration

Why Stereochemical Identity Cannot Be Substituted for Impurity K


Generic substitution is fundamentally inapplicable to a stereochemical impurity reference standard. Unlike APIs, where therapeutic equivalence may exist, impurities are defined by their unique three-dimensional spatial arrangement. The specific diastereomeric configuration of Sofosbuvir impurity K at its chiral centers dictates its distinct analytical signature (e.g., retention time in HPLC, MS/MS fragmentation pattern) . A different diastereoisomer (e.g., Sofosbuvir impurity A or C) or enantiomer will exhibit different physical and spectroscopic properties, rendering it non-equivalent for method development, system suitability testing, or accurate quantification during pharmaceutical quality control. Consequently, procurement decisions for reference materials are driven by precise stereochemical identity, not functional class, making precise specification essential .

A different diastereoisomer (e.g., impurity A or C) may exhibit distinct retention time and MS/MS fragmentation, preventing reliable method specificity.
Stereochemistry defines analytical signature; class-level similarity does not guarantee interchangeable system suitability markers.
Uncharacterized or lower-purity research chemicals introduce unknown error into impurity quantitation, undermining ICH Q2(R1) validation.
Only a fully characterized standard with certified purity supports method accuracy and regulatory review.

Analytical and Structural Differentiation Evidence


Structural Distinction by Stereochemistry and Elemental Composition

Sofosbuvir impurity K is defined by a specific, quantifiable stereochemical and elemental composition, making it analytically distinct from other diastereoisomers and the parent compound. Its structure is uniquely defined by its IUPAC name and InChI Key, ensuring absolute identification . A key structural differentiator is the presence of a chlorine atom at the 4' position of the furanose ring, a feature absent in many related analogs .

Structural Identity
Class-level
Target: 5 stereocenters, 4′-Cl substitution; InChIKey SFPFZQKYPOWCSI-IQWMDFIBSA-N
Comparator: Sofosbuvir and other impurities lack this exact stereochemical/elemental profile.
Ensures correct analytical marker selection for method specificity.
Identity confirmed via NMR, MS, elemental analysis; data to verify with supplier COA.
Pharmaceutical Analysis Stereochemistry Quality Control

Procurement Purity Requirements for Method Validation

Reputable suppliers define Sofosbuvir impurity K with a quantifiable purity specification, typically ≥98% or ≥95%, essential for its role as a reference standard . This level of purity is a necessary condition for its intended use in developing and validating analytical methods per ICH Q2(R1) guidelines, where the standard's accuracy directly impacts the reliability of the test procedure [1].

Certified Purity
Data to verify
Reported purity ≥98% (HPLC-UV/ELSD), as stated by suppliers.
≥98%
Prerequisite for reference standard use in ICH Q2(R1) method validation.
Actual lot purity must be confirmed against supplier certificate.
Method Validation Reference Standards Analytical Chemistry

Role in Stability-Indicating Method Development

Sofosbuvir has been shown to degrade under oxidative, acidic, and basic stress conditions, forming multiple degradation products [1]. While Impurity K is primarily a process-related impurity (a diastereoisomer from synthesis), its use as a reference standard is critical for the development and validation of stability-indicating HPLC methods that must resolve and quantify all potential impurities and degradants to establish drug product shelf-life and safety [2].

Stability-Indicating Role
Supporting evidence
Serves as reference marker for system suitability and peak identity in forced degradation studies (oxidative, acidic, basic stress).
Enables reliable resolution of process impurity from degradants.
Method context based on published stability-indicating HPLC methods.
Stability Studies Degradation Pathways ICH Q1A

Regulatory Necessity for ANDA Impurity Control

The availability of fully characterized impurity reference standards like Sofosbuvir impurity K is a critical component for ANDA filers seeking to demonstrate pharmaceutical equivalence and bioequivalence to the reference listed drug (RLD), Sovaldi® [1]. Regulatory guidance requires identification, qualification, and control of all impurities above the reporting threshold (ICH Q3B). Procuring this specific, well-documented standard is essential for meeting these regulatory expectations and ensuring a successful ANDA review [2].

ANDA Support
Regulatory context
Fully characterized standard helps demonstrate impurity profile comparability to the innovator product.
Supports ANDA pharmaceutical equivalence review.
ICH Q3B thresholds apply; qualification data required per authority expectations.
Regulatory Affairs ANDA Pharmaceutical Development

Key Procurement-Driven Application Scenarios


Method Development and Validation (HPLC/LC-MS)

Scientists developing stability-indicating or purity-testing methods for Sofosbuvir APIs or tablets must use this specific diastereoisomer as a reference standard. It serves as a critical system suitability marker to ensure chromatographic resolution from the API and other potential impurities, enabling accurate quantification as required by ICH guidelines [1].

QC Release Testing of Drug Substance and Product

In commercial manufacturing, this standard is essential for QC laboratories performing routine batch release testing of Sofosbuvir drug substance or finished product. It allows for the precise quantitation of this specific process-related impurity to ensure it remains below the ICH Q3A qualification threshold, thereby confirming batch-to-batch consistency and safety [2].

Generic Development and ANDA Filing Support

For generic drug manufacturers, procurement of this well-characterized standard is a non-negotiable step in the ANDA process. It is required to demonstrate that the impurity profile of the proposed generic product is comparable to that of the innovator product (Sovaldi®), a key requirement for establishing pharmaceutical equivalence and securing regulatory approval [3].

Application
Selection Property
Validation Focus
HPLC/LC-MS method validation
Stereochemically defined diastereoisomer standard
Chromatographic resolution from API and related impurities
QC batch release testing
Certified high purity (reported ≥98% supplier specification)
Impurity quantitation below ICH Q3A qualification threshold
ANDA filing support
Fully characterized impurity reference material
Impurity profile comparability for pharmaceutical equivalence review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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